Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is a compound that features a glycine backbone with a trifluoromethyl-substituted phenyl group attached to the nitrogen atom. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of glycine derivatives with trifluoromethyl-substituted benzyl halides. One common method includes the use of N-protected glycine, which is then deprotected after the substitution reaction . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the molecule . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[2-formyl-4-(trifluoromethyl)phenyl]-N-methyl-
- Glycine, N-(2,3,4-trifluorobenzoyl)-, methyl ester
- ®-N-[3-(4’-fluorophenyl)-3-(4’-phenyl-phenoxy)propyl]-sarcosine
Uniqueness
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylamino]acetic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-7(2-4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
InChI Key |
PWHUOSWTEIHEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.